

# Discovery and natural occurrence of 5-methoxy-1-methyl-1H-indole

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## Compound of Interest

Compound Name: 5-methoxy-1-methyl-1H-indole

Cat. No.: B185674

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An In-Depth Technical Guide to **5-Methoxy-1-methyl-1H-indole**

## Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural products, neurotransmitters, and therapeutic agents. The introduction of a methoxy group at the 5-position, a common bioisosteric modification, significantly influences the electronic and steric properties of the indole ring, often enhancing its interaction with biological targets. This guide focuses on a specific, synthetically derived member of this class: **5-methoxy-1-methyl-1H-indole**.

While its direct parent, 5-methoxyindole, and its tryptamine derivatives like melatonin and 5-MeO-DMT are well-established natural products, **5-methoxy-1-methyl-1H-indole** is primarily recognized as a synthetic compound. Its "discovery" is not marked by a singular event but is rather an outcome of the systematic exploration of indole chemistry. This document provides a comprehensive technical overview tailored for researchers and drug development professionals, detailing the compound's synthesis, physicochemical and analytical characterization, and its relationship to the broader class of biologically crucial methoxyindoles.

## Synthesis and Chemical Lineage

The existence of **5-methoxy-1-methyl-1H-indole** is a direct result of foundational organic synthesis techniques applied to the indole core. Its preparation is logically approached as a two-stage process: the synthesis of the 5-methoxyindole precursor, followed by N-methylation.

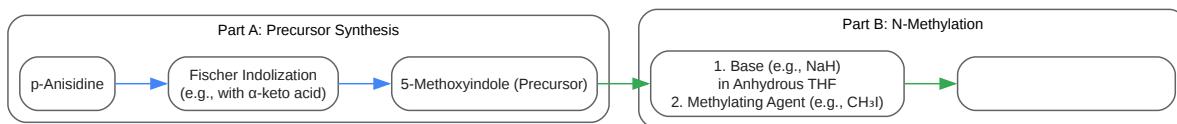
## Historical Context of Methoxyindole Synthesis

The synthesis and study of methoxy-substituted indoles began in earnest in the mid-20th century, building upon earlier foundational work in indole chemistry.<sup>[1]</sup> These efforts were driven by the desire to create analogues of naturally occurring bioactive indoles to probe structure-activity relationships. The development of robust synthetic methods was critical, enabling chemists to access a wide variety of substituted indoles for pharmacological evaluation.<sup>[2]</sup>

## Representative Synthetic Protocol

The following protocol outlines a robust and common laboratory-scale synthesis. The causality behind the choice of reagents is rooted in efficiency and selectivity. The use of a strong, non-nucleophilic base for deprotonation of the indole nitrogen, followed by reaction with a simple methylating agent, is a classic and effective strategy for selective N-alkylation.<sup>[3]</sup>

### Workflow: Synthesis of **5-methoxy-1-methyl-1H-indole**



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Caption: General synthetic workflow from p-anisidine to the target compound.

### Experimental Protocol: N-Methylation of 5-Methoxyindole

- Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-methoxyindole (1.0 eq). Dissolve the indole in anhydrous tetrahydrofuran (THF).
- Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Rationale: NaH is a strong, non-nucleophilic

base that irreversibly deprotonates the indole nitrogen to form the corresponding sodium salt, activating it for alkylation.

- **Stirring:** Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indolide anion may be observed by gas evolution (H<sub>2</sub>).
- **Alkylation:** Cool the reaction mixture back to 0 °C. Add methyl iodide (CH<sub>3</sub>I, 1.2 eq) dropwise via syringe. Rationale: Methyl iodide is a highly effective methylating agent that undergoes an S<sub>N</sub>2 reaction with the nucleophilic indolide anion.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Quenching:** Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH<sub>4</sub>Cl) solution at 0 °C.
- **Extraction:** Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
- **Washing & Drying:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel to afford the pure **5-methoxy-1-methyl-1H-indole**.

## Physicochemical and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. **5-methoxy-1-methyl-1H-indole** is typically a solid at room temperature with distinct spectral properties.

## Physicochemical Properties

The key identifying properties of the compound are summarized below.

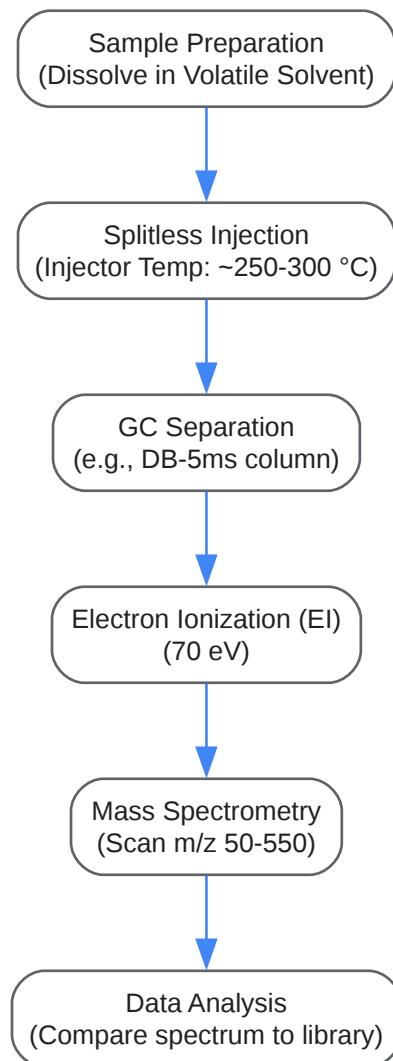
Property	Value	Source(s)
IUPAC Name	5-methoxy-1-methyl-1H-indole	<a href="#">[4]</a>
CAS Number	2521-13-3	<a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	<a href="#">[4]</a>
Molecular Weight	161.20 g/mol	<a href="#">[4]</a>
Appearance	Solid	
Boiling Point	285.6 °C at 760 mmHg (Predicted)	
InChIKey	HQNPKVBTBJUMTR- UHFFFAOYSA-N	<a href="#">[4]</a>

## Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a definitive technique for the identification of **5-methoxy-1-methyl-1H-indole**, providing both retention time and a fragmentation pattern that serves as a molecular fingerprint.

Analytical Parameter	Value	Source(s)
Technique	Gas Chromatography-Mass Spectrometry (GC-MS)	<a href="#">[4]</a> <a href="#">[5]</a>
Kovats Retention Index	1556.7 (Semi-standard non-polar column)	<a href="#">[4]</a>
Major Mass Fragments (m/z)	161 (M+), 146, 118, 117	<a href="#">[4]</a>

Workflow: GC-MS Analysis



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Caption: Standard workflow for the GC-MS analysis of indole derivatives.

#### Protocol: GC-MS Analysis of **5-methoxy-1-methyl-1H-indole**

- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the compound in a suitable volatile solvent such as ethyl acetate or methanol.
- GC System: Utilize a gas chromatograph equipped with a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness trifluoropropylmethyl polysiloxane or similar non-polar column).[5]
- Injector and Oven Program:

- Set the injector temperature to 300 °C in splitless mode.[5]
- Program the oven with an initial hold at 80 °C for 1 minute, followed by a ramp of 30 °C/min to 300 °C.[5] Rationale: This temperature program ensures good separation of the analyte from solvent and any potential impurities.
- Mass Spectrometer Conditions:
  - Couple the GC to a mass spectrometer operating in Electron Impact (EI) mode at 70 eV.
  - Set the ion source temperature to 230 °C.[5]
  - Acquire data in full scan mode over a mass range of m/z 40-500.
- Data Analysis: Identify the analyte peak by its retention time. Confirm identity by comparing the acquired mass spectrum with a reference library spectrum, looking for the characteristic molecular ion (m/z 161) and key fragment ions.

## Natural Occurrence and Biological Context

While **5-methoxy-1-methyl-1H-indole** itself is not recognized as a natural product, its core structure is central to neurobiology and endocrinology. Understanding its relationship to naturally occurring parent compounds is key to appreciating its significance for researchers.

## The 5-Methoxyindole Family in Nature

The parent compound, 5-methoxyindole, is the structural core of melatonin and is found in various organisms. It is derived from the essential amino acid L-tryptophan through a well-characterized biosynthetic pathway. This pathway produces serotonin, which is then acetylated and subsequently methylated by the enzyme Hydroxyindole-O-methyltransferase (HIOMT) to produce melatonin (N-acetyl-5-methoxytryptamine).[6] 5-methoxyindole itself can be considered an endogenous compound arising from tryptophan metabolism.[7]

### Chemical Structure of **5-methoxy-1-methyl-1H-indole**

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Address: 3281 E Guasti Rd  
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